1-(2-Methylbut-3-yn-2-yl)pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a substituted alkyne. This compound is of interest in various fields, including organic synthesis and medicinal chemistry. The molecular formula for this compound is C₇H₁₃N, with a molecular weight of approximately 111.19 g/mol.
The compound can be synthesized through various methods, often involving the reaction of pyrrolidine derivatives with alkyne precursors. Information on its synthesis and applications can be found in chemical databases and scientific literature.
1-(2-Methylbut-3-yn-2-yl)pyrrolidine belongs to the class of alkynes and amines, specifically pyrrolidine derivatives. Its classification is significant for understanding its reactivity and potential applications in organic synthesis.
The synthesis of 1-(2-methylbut-3-yn-2-yl)pyrrolidine typically involves several steps:
The reaction conditions, such as temperature, solvent choice, and catalyst presence, are crucial for optimizing yield and purity. For example, using solvents like tetrahydrofuran or dimethylformamide under controlled temperatures can enhance reaction efficiency.
1-(2-Methylbut-3-yn-2-yl)pyrrolidine has a distinctive structure featuring:
The compound's structural data can be represented as follows:
1-(2-Methylbut-3-yn-2-yl)pyrrolidine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-methylbut-3-yn-2-yl)pyrrolidine primarily involves its interaction with biological targets such as enzymes or receptors. It may function as a substrate or inhibitor, influencing biochemical pathways:
1-(2-Methylbut-3-yn-2-yl)pyrrolidine is expected to exhibit physical properties typical of amines and alkynes:
Key chemical properties include:
Further characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would provide detailed insights into its structure and purity.
1-(2-Methylbut-3-yn-2-yl)pyrrolidine has potential applications across several scientific domains:
Pyrrolidine, a saturated five-membered nitrogen heterocycle, has been a cornerstone of medicinal chemistry since the 1970s. Its versatility stems from several intrinsic properties: the stable saturated ring structure provides conformational rigidity, the sp³-hybridized nitrogen enables hydrogen bonding with biological targets, and the chiral center (when substituted) permits enantioselective interactions. Historically, pyrrolidine first gained prominence in natural product-derived therapeutics, such as the antihypertensive agent proline (an endogenous pyrrolidine derivative) and the cognitive enhancer aniracetam. By the 1990s, synthetic pyrrolidine derivatives emerged as acetylcholinesterase inhibitors (e.g., donepezil for Alzheimer’s) and NK1 receptor antagonists for emesis control. The scaffold’s adaptability accelerated with advances in stereoselective synthesis, enabling the development of JAK2 inhibitors (e.g., ruxolitinib) and 5-HT receptor modulators for psychiatric disorders. The chronological trajectory reveals a shift from simple ring systems to hybrid architectures where pyrrolidine is coupled with pharmacophores like alkynes, halogens, or aryl groups—enhancing target specificity and metabolic stability [4].
Table 1: Evolution of Key Pyrrolidine-Based Drug Classes
Era | Therapeutic Class | Representative Drug | Key Structural Feature |
---|---|---|---|
1970s-1980s | Antihypertensives | Proline | Unsubstituted pyrrolidine |
1990s | Nootropics | Aniracetam | 2-Pyrrolidone ring |
2000s | Acetylcholinesterase Inhibitors | Donepezil | Benzyl-piperidine/pyrrolidine hybrid |
2010s-Present | Kinase Inhibitors | Ruxolitinib | Pyrrolidine-pyrimidine linkage |
Alkyne-functionalized pyrrolidines represent a transformative advancement in precision pharmacology. The terminal alkyne group (–C≡C–H) serves dual roles: as a bioisostere for hydrophobic moieties and as a click chemistry handle for targeted derivatization or bioconjugation. In kinase inhibitors (e.g., PIKfyve inhibitors), alkynes enhance membrane permeability due to their lipophilicity (log P increase of 0.5–1.5 units) while enabling π-stacking with ATP-binding sites. For instance, in the optimization of SGC-PIKFYVE-1 (a PIKfyve probe), alkyne-terminated pyrrolidine derivatives exhibited sub-nanomolar cellular potency (IC₅₀ = 3.7–4.0 nM) by promoting optimal hydrophobic enclosure in the kinase’s allosteric pocket [4]. Beyond kinases, alkynes enable covalent targeting of cysteine residues via Michael addition—exploited in Bruton’s tyrosine kinase (BTK) inhibitors like ibrutinib. The rigid linear geometry of alkynes also reduces entropic penalties upon target binding, improving binding affinity by 2–3 orders of magnitude versus saturated chains [3] [10].
1-(2-Methylbut-3-yn-2-yl)pyrrolidine (abbreviated MBYP) is a structurally novel alkyne-pyrrolidine hybrid optimized for enhanced pharmacokinetic stability and target engagement. Unlike prototypical pyrrolidine-alkyne scaffolds, MBYP features a quaternary carbon at the propargylic position (C2 of the butynyl chain), which sterically shields the alkyne from metabolic oxidation—a limitation observed in first-generation inhibitors like apilimod (t₁/₂ < 1 hour in microsomes) [4]. The 2-methylbut-3-yn-2-yl group, derived from the industrial precursor 2-methylbut-3-yn-2-ol (a commodity chemical synthesized via Favorskii condensation of acetylene and acetone), provides a metabolically robust bioisostere for tert-butyl or phenyl groups [3] [9]. Computational analyses (e.g., molecular docking) predict that MBYP’s alkyne extends into deep hydrophobic clefts of dysregulated kinases like PIKfyve, while the pyrrolidine nitrogen forms a salt bridge with catalytic aspartate residues. This compound addresses three gaps in extant pyrrolidine therapeutics:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1